molecular formula C19H25N3O2 B7720132 N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7720132
M. Wt: 327.4 g/mol
InChI Key: CXQQUDZIQXQPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the inhibition of the cyclooxygenase enzyme, which is responsible for the production of pro-inflammatory prostaglandins. It also acts as an antioxidant, scavenging free radicals and preventing oxidative stress-induced damage to cells and tissues.
Biochemical and Physiological Effects:
N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce inflammation, pain, and fever in animal models. Additionally, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide. These include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases, and the exploration of its potential use as a material science agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has shown promising results in the field of medicinal chemistry. Its potential applications in the treatment of various diseases and as a material science agent make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-(tert-butyl)benzohydrazide with allyl bromide in the presence of potassium carbonate to yield N-allyl-4-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-amine. The subsequent reaction of the resulting amine with butanoyl chloride in the presence of triethylamine leads to the formation of N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

properties

IUPAC Name

4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-5-13-20-16(23)7-6-8-17-21-18(22-24-17)14-9-11-15(12-10-14)19(2,3)4/h5,9-12H,1,6-8,13H2,2-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQQUDZIQXQPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-YL]-N-(prop-2-EN-1-YL)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.